
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one is a useful research compound. Its molecular formula is C21H25NO2 and its molecular weight is 323.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antituberculosis Activity
A study by Omel’kov, Fedorov, and Stepanov (2019) presented the synthesis of new quinolin derivatives with significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).
Quinoline Derivatives Synthesis
Kozlov and Tereshko (2010) investigated the synthesis of quinoline derivatives through three-component condensation, highlighting the compound's versatile chemical properties and potential for further functionalization (Kozlov & Tereshko, 2010).
NMR Characterization of Peroxy-Quinoline Compounds
Fotie et al. (2012) reported on the synthesis and full NMR characterization of unusual open chain peroxy-quinoline compounds, providing insights into their physical and spectroscopic characteristics. This study contributes to the understanding of quinoline derivatives' structural properties (Fotie et al., 2012).
Tautomerism in Quinoline Ketones
Research by Douglass et al. (1992) explored the tautomerism in quinaldyl ketones, specifically focusing on the synthesis and structural analysis of quinoline ketone derivatives. This work adds to the knowledge of chemical behavior and structural dynamics of quinoline-based compounds (Douglass et al., 1992).
Antioxidant Properties of Quinolinone Derivatives
Hussein, Ismail, and El-Adly (2016) synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases. This study showcases the potential industrial applications of quinoline derivatives as antioxidants (Hussein et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-8-5-12-20(17(16)2)24-15-7-13-21(23)22-14-6-10-18-9-3-4-11-19(18)22/h3-5,8-9,11-12H,6-7,10,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJXQFMJXYPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
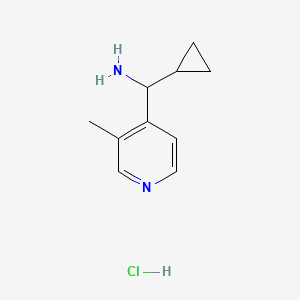

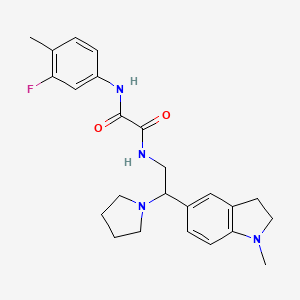
![3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2417694.png)
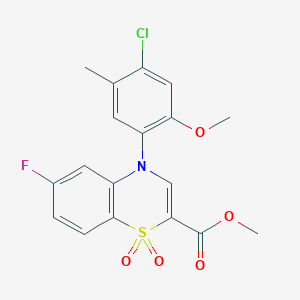
![2-[(Dimethylamino)methyl]-3,3,3-trifluoro-2-hydroxypropanoic acid;hydrochloride](/img/structure/B2417696.png)
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)
![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)
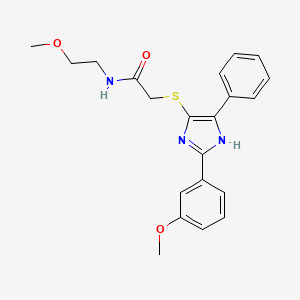

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)
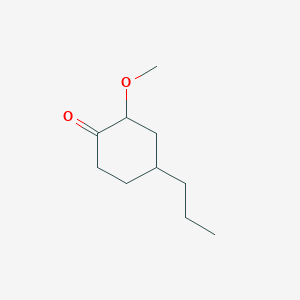
![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)
